molecular formula C32H42O3 B14187229 1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol CAS No. 915316-39-1

1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol

Cat. No.: B14187229
CAS No.: 915316-39-1
M. Wt: 474.7 g/mol
InChI Key: ZZKSVCQLLUCLQU-UHFFFAOYSA-N
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Description

1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol is a complex organic compound featuring a biphenyl core with a pentyl substituent and an octane-1,3-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol typically involves multiple steps, starting with the formation of the biphenyl core. The pentyl group is introduced via Friedel-Crafts alkylation, followed by the attachment of the methoxy group through nucleophilic substitution. The final step involves the addition of the octane-1,3-diol moiety, which can be achieved through a series of esterification and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol involves its interaction with specific molecular targets. The biphenyl core and hydroxyl groups may facilitate binding to proteins or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[(4’-Hexyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol
  • 1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}hexane-1,3-diol

Uniqueness

1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol is unique due to its specific combination of functional groups and structural features. The presence of both the biphenyl core and the octane-1,3-diol moiety provides distinct chemical and biological properties, setting it apart from similar compounds.

Properties

CAS No.

915316-39-1

Molecular Formula

C32H42O3

Molecular Weight

474.7 g/mol

IUPAC Name

1-[4-[[4-(4-pentylphenyl)phenyl]methoxy]phenyl]octane-1,3-diol

InChI

InChI=1S/C32H42O3/c1-3-5-7-9-25-11-15-27(16-12-25)28-17-13-26(14-18-28)24-35-31-21-19-29(20-22-31)32(34)23-30(33)10-8-6-4-2/h11-22,30,32-34H,3-10,23-24H2,1-2H3

InChI Key

ZZKSVCQLLUCLQU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)COC3=CC=C(C=C3)C(CC(CCCCC)O)O

Origin of Product

United States

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